Pyrosulfuryl chloride

描述

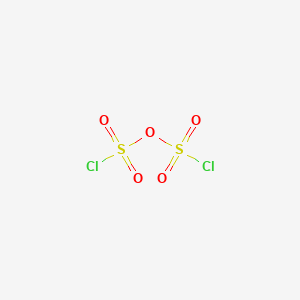

Structure

3D Structure

属性

CAS 编号 |

7791-27-7 |

|---|---|

分子式 |

Cl2O5S2 |

分子量 |

215 g/mol |

InChI |

InChI=1S/Cl2O5S2/c1-8(3,4)7-9(2,5)6 |

InChI 键 |

NNTJKSMVNWGFTB-UHFFFAOYSA-N |

SMILES |

O=S(=O)(OS(=O)(=O)Cl)Cl |

规范 SMILES |

O=S(=O)(OS(=O)(=O)Cl)Cl |

沸点 |

151 °C |

颜色/形态 |

COLORLESS, MOBILE LIQ |

密度 |

1.837 |

熔点 |

-37 °C |

其他CAS编号 |

7791-27-7 |

物理描述 |

Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue. |

保质期 |

FUMING LIQ |

产品来源 |

United States |

Contextualization Within the Broader Field of Sulfur Oxyhalide Chemistry

Pyrosulfuryl chloride, with the chemical formula S₂O₅Cl₂, is a significant compound within the family of sulfur oxyhalides. britannica.comwikipedia.org These are compounds containing sulfur, oxygen, and halogen atoms. britannica.com The sulfur oxyhalides are broadly categorized, with terms like "thionyl" designating compounds with an SO unit and "sulfuryl" for those with an SO₂ unit. britannica.com this compound is structurally related to other sulfur oxyhalides such as sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂), but exhibits distinct properties and reactivity. wikipedia.orgwikipedia.org It is considered the dichloride of pyrosulfuric acid.

Sulfur oxyhalides, including this compound, are reactive compounds that are readily hydrolyzed. wikipedia.org For instance, this compound reacts violently with water, decomposing into sulfuric acid and hydrochloric acid. nih.govnoaa.gov This reactivity is a hallmark of the sulfur oxyhalide group and dictates their handling and applications. The chemistry of these compounds is complex, with equilibria often existing between different species. For example, heating chlorosulfonic acid can lead to the formation of this compound, sulfuryl chloride, and sulfuric acid. lsu.edu

Historical Development of Pyrosulfuryl Chloride Research

The initial preparation of pyrosulfuryl chloride dates back to 1838, accomplished by Rose through the reaction of sulfur trioxide with sulfur monochloride. atomistry.com Following this discovery, various methods for its synthesis were explored. It was found that treating sulfur trioxide with a range of chlorides—including thionyl chloride, silicon tetrachloride, and phosphorus pentachloride—at appropriate temperatures could yield this compound. atomistry.com

A notable early synthesis involved the reaction of carbon tetrachloride with fuming sulfuric acid at 150°C, which produces chlorosulfonic acid. This intermediate then reacts further with carbon tetrachloride to form this compound. atomistry.com A more convenient laboratory-scale preparation was later developed, involving the gradual addition of a mixture of sulfur trioxide and fuming sulfuric acid to hot carbon tetrachloride. atomistry.com

Early research also focused on understanding the compound's fundamental properties and reactions. Its boiling point was determined to be between 152° and 152.5° C, and it was observed to fume in air, though less so than sulfur trioxide. atomistry.com Studies on its decomposition at elevated temperatures confirmed its molecular weight. atomistry.com Investigations into its reactivity revealed its ability to convert elements like sulfur and phosphorus into their corresponding chlorides. atomistry.com

Fundamental Significance of Pyrosulfuryl Chloride in Synthetic Chemistry

Applications of Pyrosulfuryl Chloride in Complex Organic and Inorganic Synthesis

Pyrosulfuryl Chloride as a Versatile Chlorinating Agent

This compound serves as a potent chlorinating agent, capable of effecting a range of functional group interconversions and participating in selective chlorination strategies. Its reactivity stems from the presence of two electrophilic sulfur centers and its ability to release chlorine under specific conditions.

Functional Group Interconversions Utilizing this compound

While detailed research on the broad applicability of this compound for functional group interconversions is limited in readily available literature, its powerful electrophilic nature suggests its potential in converting hydroxyl groups and other nucleophilic functionalities into their chlorinated counterparts. The high reactivity of this compound necessitates careful control of reaction conditions to achieve desired transformations and avoid unwanted side reactions.

Selective Chlorination Strategies with this compound

Specific strategies for achieving selective chlorination using this compound are not well-documented in comparison to more common reagents like sulfuryl chloride. However, the unique structure of this compound could theoretically be exploited to achieve selectivity based on substrate sterics and electronics. Further research is required to fully elucidate and develop selective chlorination protocols using this reagent.

Role of this compound in Dehydration and Condensation Reactions

This compound is a powerful dehydrating agent. organic-chemistry.org This property is attributed to its vigorous and exothermic reaction with water, which produces sulfuric acid and hydrochloric acid. organic-chemistry.org This inherent reactivity can be harnessed in specific condensation reactions where the removal of water is crucial to drive the equilibrium towards product formation. However, the harsh and acidic byproducts of its hydrolysis can limit its applicability with sensitive substrates. Consequently, its use in this capacity is likely restricted to robust molecules that can withstand strongly acidic conditions.

Synthesis of Advanced Sulfur-Containing Compounds through this compound

The structure of this compound, featuring a disulfuryl core, makes it an intriguing reagent for the introduction of sulfur-containing moieties into organic and inorganic molecules, paving the way for the synthesis of advanced materials.

Formation of Sulfonyl and Sulfinyl Derivatives

The reaction of this compound with various nucleophiles can, in principle, lead to the formation of sulfonyl and sulfinyl derivatives. The pyrosulfuryl group can act as a source of the chlorosulfonyl group (–SO₂Cl), which is a key building block for sulfonamides, sulfonate esters, and sulfonyl halides. The specific reaction pathways and product distributions are dependent on the nature of the substrate and the reaction conditions employed.

Construction of Novel Sulfur-Rich Architectures

The bis-electrophilic nature of this compound presents opportunities for its use as a linking agent in the construction of novel sulfur-rich polymers and macrocycles. By reacting with difunctional or polyfunctional nucleophiles, this compound can bridge molecular units, leading to the formation of complex architectures with a high sulfur content. These materials could exhibit interesting electronic, optical, or material properties. However, detailed studies on the synthesis and characterization of such sulfur-rich architectures derived from this compound are not extensively reported.

Applications of this compound in Organophosphorus Chemistry

Current scientific literature does not provide significant evidence for the widespread application of this compound in the synthesis of complex organophosphorus compounds. While it is known that this compound reacts vigorously with elemental forms of phosphorus, such as red and white phosphorus, these reactions are generally not employed for the controlled synthesis of functionalized organophosphorus molecules. The synthesis of organophosphorus compounds typically involves reagents like phosphorus trichloride, phosphoryl chloride, or organophosphorus precursors that allow for more precise control over the introduction of phosphorus moieties and the formation of carbon-phosphorus bonds.

Theoretical and Computational Chemistry of Pyrosulfuryl Chloride

Quantum Chemical Investigations of Pyrosulfuryl Chloride Molecular Structure

Quantum chemical methods, such as ab initio and density functional theory (DFT), are employed to model the geometric and electronic features of this compound. These studies reveal the molecule's preferred conformations and the nature of its chemical bonds. Gas-phase electron diffraction experiments, supported by computational calculations, have shown that this compound is dominated by the anti-conformer at room temperature. This conformation was also identified in the solid state.

Table 1: Selected Gas-Phase Structural Parameters of this compound (anti-conformer) Data sourced from gas electron diffraction studies.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| S=O (terminal) | 1.405 | |

| S-Cl | 2.007 | |

| S-O (bridging) | 1.621 | |

| Bond Angles (°) | ||

| O=S=O | 125.1 | |

| O=S-Cl | 107.0 | |

| O=S-O (bridging) | 104.9 | |

| S-O-S | 122.9 | |

| Torsional Angle (°) | ||

| Cl-S···S-Cl | 155.2 |

While specific Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analyses for this compound are not extensively detailed in readily available literature, the principles of these methods can be applied to its known structure to understand its bonding.

Natural Bond Orbital (NBO) Analysis: This method translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nist.govavogadro.cc For this compound, an NBO analysis would be expected to quantify the high degree of polarization in the sulfur-oxygen and sulfur-chlorine bonds. The sulfur atoms, being in a high oxidation state (+6), would be highly electron-deficient. The analysis would likely show:

Strongly polarized σ(S-Cl) bonds with significant electron density localized on the highly electronegative chlorine atoms.

Even more strongly polarized σ(S=O) and π(S=O) bonds, with density shifted towards the oxygen atoms.

Polarized σ(S-O) bonds in the central S-O-S bridge.

Significant lone pair character on the oxygen and chlorine atoms.

Atoms in Molecules (AIM) Theory: AIM analysis defines chemical bonds and atomic charges based on the topology of the electron density. An AIM analysis of this compound would be expected to identify bond critical points (BCPs) between the S and Cl, S and terminal O, and S and bridging O atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the nature of these interactions. The S-Cl and S-O bonds would likely exhibit characteristics of polar covalent bonds, with a low ρ and a positive ∇²ρ, indicating a depletion of charge in the bonding region, consistent with interactions between atoms of significantly different electronegativity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. wikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a large gap suggests high stability and low reactivity. wuxibiology.comajchem-a.com

For this compound, qualitative predictions based on its structure suggest:

HOMO: The HOMO is expected to be localized primarily on the lone pairs of the chlorine and oxygen atoms, as these are the most electron-rich and easily ionizable sites. Nucleophilic attack would likely originate from these orbitals.

LUMO: The LUMO is predicted to be centered on the highly electrophilic sulfur atoms, specifically in the antibonding σ(S-Cl) or σ(S-O) orbitals. The molecule's susceptibility to nucleophilic attack is due to the accessibility and low energy of this orbital.

The energy of the LUMO can be correlated with a molecule's electrophilicity. This compound is known to be a strong electrophile, reacting violently with nucleophiles like water. noaa.gov This reactivity is consistent with an expected low-lying LUMO. The HOMO-LUMO gap would provide a quantitative measure of this reactivity, which could be compared with other sulfonyl chlorides to rank their relative electrophilicity.

An electrostatic potential (ESP) map illustrates the charge distribution of a molecule by color-coding regions of negative and positive potential on the molecule's van der Waals surface. avogadro.cclibretexts.org This provides a visual guide to the electrophilic and nucleophilic sites.

For this compound, an ESP map would be expected to show:

Regions of Negative Potential (Red): These areas, indicating electron-rich sites, would be concentrated around the terminal oxygen atoms and, to a lesser extent, the chlorine atoms and the bridging oxygen. These are the most likely sites to interact with electrophiles or cations.

Regions of Positive Potential (Blue): These electron-deficient areas would be located around the sulfur atoms. The high oxidation state of sulfur and the pull of electron density by the surrounding oxygen and chlorine atoms make the sulfur centers highly electrophilic and susceptible to nucleophilic attack.

The charge distribution would confirm the highly polar nature of the molecule. Computational methods can calculate partial atomic charges (e.g., Mulliken, NBO, or AIM charges), which would quantify the electron deficiency at the sulfur atoms and the electron surplus on the oxygen and chlorine atoms.

Computational Modeling of this compound Reaction Mechanisms

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the energetic pathways that connect reactants to products. dtic.mil For this compound, this is particularly useful for understanding its high reactivity, for instance, in its violent hydrolysis.

A potential energy surface (PES) is a mathematical landscape that relates the energy of a chemical system to its geometry. mdpi.com By mapping the PES for a reaction, chemists can identify stable intermediates and the high-energy transition states that connect them.

For a reaction such as the hydrolysis of this compound, computational modeling would involve:

Locating Reactant and Product Complexes: Optimizing the geometry of the initial complex (e.g., this compound and a water molecule) and the final products (sulfuric acid and hydrochloric acid).

Identifying Transition States (TS): Searching the PES for saddle points, which represent the maximum energy along the reaction coordinate. A true transition state is confirmed by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net For the hydrolysis of sulfonyl chlorides, the mechanism can be complex, potentially involving one or more water molecules and proceeding through associative (addition-elimination) or concerted (Sₙ2-like) pathways. mdpi.commdpi.com Computational studies could distinguish between these possibilities by locating the relevant transition states.

Once the stationary points (reactants, products, intermediates, and transition states) on the PES are located, their energies can be calculated with high accuracy.

Activation Energy (Eₐ or ΔG‡): The activation energy is the energy difference between the reactants and the transition state. It is the primary determinant of the reaction rate. A low activation energy corresponds to a fast reaction. Given the violent nature of this compound hydrolysis, computational studies would be expected to find a very low activation barrier for this process.

Table 2: Hypothetical Computational Energy Profile for a Reaction Step This table illustrates the type of data obtained from computational studies of reaction mechanisms. Specific values for this compound reactions are not available in the literature.

| Species | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | ΔH‡ | ΔG‡ (Activation Energy) |

| Intermediate (if any) | ΔH_int | ΔG_int |

| Products | ΔH_rxn (Reaction Enthalpy) | ΔG_rxn (Reaction Free Energy) |

By performing these calculations, a complete theoretical picture of the reactivity of this compound can be developed, explaining its behavior at a fundamental electronic level.

Solvent Effects on this compound Reactivity via Implicit and Explicit Models

The reactivity of a polar molecule such as this compound is significantly influenced by its solvent environment. Computational models are crucial for understanding these interactions, which can be broadly categorized into implicit and explicit solvent models. wikipedia.org

Implicit Solvent Models: Also known as continuum models, these methods treat the solvent as a continuous, uniform dielectric medium rather than as individual molecules. wikipedia.orgmdpi.com The solute is placed in a cavity within this medium, and the model accounts for the average electrostatic effect of the solvent. Popular implicit models include the Polarizable Continuum Model (PCM), the Universal Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). mdpi.com The primary advantage of these models is their computational efficiency, allowing for the rapid estimation of solvation effects on reaction energies and barriers. wikipedia.org However, they cannot describe specific, short-range interactions like hydrogen bonding between the solute and individual solvent molecules.

For instance, a computational study on the reaction of thionyl chloride (SOCl₂) with methanol, using the SCIPCM implicit model, demonstrated that solvent polarity dictates the reaction mechanism. ccspublishing.org.cnpku.edu.cn In nonpolar solvents, a front-side substitution was favored, whereas in polar solvents, the mechanism shifted to a back-side substitution due to the stabilization of ionic intermediates. ccspublishing.org.cnpku.edu.cn A similar approach could be applied to model the hydrolysis or alcoholysis of this compound, where the polarity of the solvent would be expected to play a critical role in stabilizing transition states and intermediates.

Explicit Solvent Models: These models provide a more detailed and physically realistic picture by representing individual solvent molecules. This approach is computationally intensive as it requires calculations on a much larger system (solute plus many solvent molecules). wikipedia.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute (this compound) and perhaps the first solvation shell are treated with high-level quantum mechanics, while the rest of the solvent is treated with less expensive molecular mechanics force fields. mdpi.com

Explicit models excel at capturing specific solute-solvent interactions, such as hydrogen bonds, which are crucial in many reactions. However, their high computational cost can be a significant drawback. nih.gov Interestingly, studies comparing the two approaches, such as for the Menschutkin reaction, have shown that well-parameterized implicit models can sometimes provide surprisingly accurate predictions of reaction barriers in solution, occasionally outperforming more complex explicit models. nih.govresearchgate.net The choice between an implicit and explicit model therefore involves a trade-off between computational cost and the required level of detail for specific solute-solvent interactions. chemrxiv.org

| Feature | Implicit (Continuum) Models | Explicit Models |

|---|---|---|

| Representation of Solvent | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low to moderate | High to very high |

| Key Advantage | High efficiency, good for electrostatic effects | Accurately models specific interactions (e.g., hydrogen bonds) |

| Key Disadvantage | Cannot describe specific local interactions | Computationally expensive, requires extensive sampling |

| Example Application | Screening reaction pathways in various solvents | Studying reactions where solvent molecules directly participate |

Spectroscopic Property Prediction from Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating the electronic structure, it is possible to simulate various types of spectra, which can aid in the identification and characterization of compounds like this compound.

Theoretical Vibrational Spectroscopy (IR, Raman) of this compound

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies. osti.gov These frequencies correspond to the normal modes of vibration of the molecule. rsc.org

The intensities of the IR bands are proportional to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. libretexts.org Computational software can predict both the frequencies and the intensities, generating a theoretical spectrum that can be compared directly with experimental data. osti.gov

| Compound | Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | SO₂ symmetric stretch | a₁ | 1205 | N/A |

| SO₂ scissor | a₁ | 577 | N/A | |

| SCl₂ symmetric stretch | a₁ | 408 | N/A | |

| SCl₂ scissor | a₁ | 218 | N/A | |

| SO₂ twist | a₂ | 282 | N/A | |

| SO₂ asymmetric stretch | b₁ | 1434 | N/A | |

| SO₂ rock | b₁ | 388 | N/A | |

| Disulfur (B1233692) Dichloride (S₂Cl₂) | S-S stretch | A | 446 | N/A |

| S-Cl stretch | B | 434 | N/A |

Computational NMR Chemical Shift Prediction for this compound and its Derivatives

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. bohrium.com The most common method involves calculating the nuclear magnetic shielding tensors using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The isotropic shielding constant (σ) is calculated for each nucleus in the molecule of interest and for a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift (δ) is then determined as the difference between the shielding of the reference and the shielding of the nucleus in the sample.

δ = σref - σsample

The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, which are often handled with an implicit solvent model. mdpi.com For nuclei with a large chemical shift range, such as ¹⁷O, relativistic effects might also need to be considered for high accuracy.

There is a lack of published computational NMR studies specifically for this compound. However, experimental data for related compounds like sulfuryl chloride exist, providing a benchmark that theoretical models would aim to replicate. spectrabase.com Computational studies on other molecules show that DFT can predict ¹H chemical shifts with a mean absolute error of around 0.2-0.4 ppm, while ¹³C predictions are also highly reliable. nih.govmdpi.com More recently, machine learning approaches, trained on large databases of calculated and experimental NMR data, have emerged as a rapid and accurate alternative for predicting chemical shifts. mdpi.comacs.org

| Compound | Nucleus | Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) | Solvent |

|---|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | ¹⁷O | 345 | (Not Available) | Neat |

| Chlorosulfonic Acid (HSO₃Cl) | ³⁵Cl | (Not Available) | (Not Available) | N/A |

| Thionyl Chloride (SOCl₂) | ³³S | (Not Available) | (Not Available) | N/A |

Advanced Spectroscopic and Analytical Characterization of Pyrosulfuryl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. However, obtaining and interpreting NMR spectra for inorganic compounds like pyrosulfuryl chloride (S₂O₅Cl₂) can present unique challenges. The presence of quadrupolar nuclei such as ³³S and ³⁵Cl often leads to broad signals, making spectral analysis complex.

Multidimensional NMR Techniques for Complex this compound Derivatives

Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for elucidating the structure of complex molecules by revealing connectivity between different nuclei. While there is no specific literature found on the application of these techniques to the direct reaction products of this compound, they would be instrumental in the structural analysis of more complex derivatives. For example, if this compound were used in a multi-step synthesis, these techniques would be essential for characterizing the final products.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy is a key technique for identifying functional groups and elucidating the structure of molecules. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.

Interpretation of Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound has been studied, particularly using Raman spectroscopy. The molecule has a C₂ symmetry, and its vibrational modes can be assigned to the stretching and bending of its constituent bonds (S=O, S-O, S-Cl).

The Raman spectrum of liquid this compound shows several characteristic bands. These have been assigned by comparison with related molecules like sulfuryl chloride (SO₂Cl₂). The assignments for some of the fundamental vibrations are listed in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| 1458 | νas(SO₂) |

| 1222 | νs(SO₂) |

| 795 | νas(SOS) |

| 620 | νs(SOS) |

| 440 | νas(SCl) |

| 418 | νs(SCl) |

| 355 | δ(SO₂) |

| 285 | δ(SCl₂) |

| 205 | Torsion |

Table 1: Tentative vibrational assignments for this compound based on Raman spectroscopy data.

The high frequency of the S=O stretching modes (νas and νs) is characteristic of the sulfonyl group. The S-O-S bridge vibrations (νas and νs) are also key features in the spectrum.

Spectroscopic Signatures of this compound in Different Phases or Environments

The vibrational spectra of molecules can be influenced by their physical state (gas, liquid, or solid) and their environment (e.g., solvent). While detailed studies on the phase-dependent vibrational spectra of this compound are not widely available, some general principles can be applied.

In the gas phase, rotational fine structure may be observed, providing more detailed structural information. In the solid state, intermolecular interactions can lead to splitting or shifting of vibrational bands. The Raman spectrum of liquid this compound has been the primary focus of reported studies. Changes in the spectra could also be expected in different solvents due to solute-solvent interactions, although the high reactivity of this compound limits the choice of solvents.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern.

Upon electron ionization, the molecular ion [S₂O₅Cl₂]⁺• would be formed. Due to the relatively weak S-O and S-Cl bonds, this ion would be expected to fragment readily. Possible fragmentation pathways could involve:

Loss of a chlorine atom: [S₂O₅Cl]⁺

Loss of sulfur dioxide: [SO₃Cl₂]⁺•

Cleavage of the S-O-S bond: leading to fragments such as [SO₂Cl]⁺ and [SO₃Cl]⁺

The relative abundance of these fragment ions would depend on their stability. The interpretation of the mass spectrum would be further complicated by the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), which would result in a characteristic pattern of peaks for each fragment containing these elements.

High-Resolution Mass Spectrometry for this compound Compounds

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident identification of this compound and its reaction products. The exact mass of this compound (Cl₂O₅S₂) is 213.8564 Da. This precise mass can be used to distinguish it from other compounds with the same nominal mass.

While specific HRMS fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation patterns of related sulfur oxychlorides, such as sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂), can offer predictive insights. Upon ionization in a mass spectrometer, this compound would likely undergo fragmentation through the cleavage of its S-O-S or S-Cl bonds.

Hypothetical Fragmentation Pathways for this compound:

| Fragment Ion | Formula | Exact Mass (Da) |

| [S₂O₅Cl₂]⁺ | Cl₂O₅S₂ | 213.8564 |

| [SO₂Cl]⁺ | ClO₂S | 98.9414 |

| [SO₃]⁺ | O₃S | 79.9568 |

| [SCl]⁺ | ClS | 66.9412 |

This table is interactive. You can sort the data by clicking on the column headers.

The identification of these and other potential fragment ions through HRMS would provide strong evidence for the presence and structure of this compound in a sample.

Tandem Mass Spectrometry for Structural Confirmation of this compound Derivatives

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of complex molecules. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to fragmentation, and the resulting product ions are analyzed. This process provides detailed information about the connectivity of atoms within the precursor ion.

For derivatives of this compound, where the chloride atoms are substituted with organic or inorganic moieties, tandem mass spectrometry would be instrumental in confirming their structures. For instance, in a hypothetical derivative where one chlorine atom is replaced by an organic group (R), MS/MS could be used to fragment the molecular ion and identify the characteristic losses of fragments such as SO₃ or the R group itself.

Illustrative Tandem Mass Spectrometry Data for a Hypothetical Pyrosulfuryl Derivative (R-SO₂-O-SO₂-Cl):

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Putative Lost Neutral |

| [M]⁺ | 10 | [M-SO₃]⁺ | SO₃ |

| [M]⁺ | 20 | [R]⁺, [SO₂Cl]⁺ | SO₂-O-SO₂-Cl, R-SO₂-O |

| [M-SO₃]⁺ | 15 | [R]⁺ | SO₂Cl |

This table is interactive and provides a hypothetical example of MS/MS data.

By analyzing the fragmentation patterns, chemists can piece together the structure of the derivative with a high degree of confidence.

X-ray Diffraction Techniques for Crystalline Structure Determination (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its solid-state structure at low temperatures or the structures of its crystalline derivatives and complexes can be elucidated using these techniques.

Single Crystal X-ray Diffraction of this compound Complexes or Derivatives

Although no published single crystal structures of this compound itself are available, the structures of related compounds containing the pyrosulfate anion ([S₂O₇]²⁻) have been determined. These studies reveal the characteristic bent S-O-S linkage and the tetrahedral coordination around the sulfur atoms. It is expected that crystalline derivatives of this compound would exhibit similar structural motifs.

Expected Structural Parameters for a Hypothetical Crystalline Pyrosulfuryl Derivative from SCXRD:

| Parameter | Expected Value |

| S-O (terminal) bond length | ~1.40 - 1.45 Å |

| S-O (bridging) bond length | ~1.60 - 1.65 Å |

| S-Cl bond length | ~1.95 - 2.05 Å |

| S-O-S bond angle | ~120 - 125° |

| O-S-O bond angle | ~109.5° (tetrahedral) |

This interactive table presents expected structural parameters based on related compounds.

Powder X-ray Diffraction for Polymorphic Studies of this compound

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystalline form.

For any solid derivatives or reaction products of this compound, PXRD would be the primary tool for routine phase identification and for screening for different polymorphic forms. Each polymorph would give a unique diffraction pattern, allowing for their differentiation and characterization. The PXRD pattern serves as a "fingerprint" for a specific crystalline solid. While specific PXRD data for this compound is not available, the technique remains a critical tool for the solid-state characterization of its derivatives.

Emerging Research Directions and Future Perspectives for Pyrosulfuryl Chloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyrosulfuryl Chloride

Historically, the synthesis of this compound has relied on methods such as the reaction of liquid sulfur trioxide with sulfur monochloride or the dehydration of chlorosulfonic acid with a strong dehydrating agent like phosphorus pentoxide. google.comprepchem.com While effective, these batch processes often involve hazardous reagents, challenging reaction control, and complex purification steps. google.com Future research is geared towards developing methodologies that are not only efficient but also inherently safer and more sustainable.

A significant area of development is the potential application of continuous flow chemistry . While detailed studies on this compound are emerging, extensive research on the related compound, sulfuryl chloride, has demonstrated the profound advantages of flow processing. nih.govnih.gov Reactions involving highly exothermic processes and hazardous intermediates can be managed with superior control in continuous mesoscale systems. nih.govamazonaws.com This approach allows for precise control of temperature, mixing, and residence time, which can lead to higher yields, improved product selectivity, and a significantly enhanced safety profile by minimizing the volume of reactive material present at any given moment. researchgate.net The adaptation of continuous flow reactors for the synthesis of this compound from precursors like sulfur trioxide and a chlorinating agent represents a promising frontier for producing this reagent on demand and with greater control.

Further research into alternative reagents and catalytic systems could also contribute to more sustainable synthetic pathways. Methodologies that avoid stoichiometric production of corrosive byproducts or that can operate under milder conditions are of particular interest.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reactants | Key Advantages | Research Direction |

| Traditional Batch | Sulfur trioxide + Sulfur monochloride | Established process | Improve purification and waste management |

| Traditional Batch | Chlorosulfonic acid + Phosphorus pentoxide | High purity potential | Replace hazardous dehydrating agents |

| Future: Continuous Flow | Conventional reactants (e.g., SO₃, S₂Cl₂) | Enhanced safety, precise control, scalability | Reactor design, process optimization |

Integration of this compound Chemistry into Green Chemical Processes

Integrating a highly reactive and corrosive reagent like this compound into green chemical processes presents significant challenges. The compound reacts violently with water, producing corrosive hydrochloric acid and sulfuric acid, which complicates handling and waste treatment. nih.govnoaa.gov However, the principles of green chemistry also emphasize efficiency and atom economy.

For this integration to be successful, research must focus on:

Catalytic Applications: Developing catalytic systems that can utilize this compound with high selectivity, minimizing side reactions and the formation of unwanted byproducts.

Solvent Choice: Exploring non-traditional solvent systems, such as ionic liquids or supercritical fluids, that may offer better control over reactivity and simplify product separation and reagent recycling.

Waste Valorization: Investigating methods to capture and convert the acidic byproducts (HCl and H₂SO₄) into valuable chemical feedstocks, moving from a disposal mindset to a circular economy approach. A two-stage purification process to remove this compound from waste gas streams by treating them with HCl and H₂SO₄ has been noted, suggesting pathways for byproduct management. guidechem.com

Exploration of Untapped Reactivity Patterns and Undiscovered Applications of this compound

While known as a powerful chlorosulfonating agent, the full scope of this compound's reactivity remains an area ripe for exploration. Its structure, featuring two electrophilic sulfur atoms and two chlorine leaving groups, suggests a complex reactivity profile that extends beyond simple substitution reactions.

A key documented application is its role as an initiator in the cationic ring-opening polymerization of monomers like tetrahydrofuran (B95107). chemchart.com This demonstrates its ability to generate highly reactive electrophilic species capable of initiating polymerization, a property that could be extended to other cyclic ethers, amines, and silicones to create novel polymer structures.

Furthermore, the chemistry of related sulfur-based compounds provides clues to untapped potential. For instance, sulfuryl chloride fluoride (B91410) is a key component in the formulation of superacids , which are capable of protonating even extremely weak bases. acs.org The potential of this compound to act as a component or precursor in novel superacidic systems is a compelling area for future investigation. Such systems could enable challenging chemical transformations, such as the isomerization of alkanes or the synthesis of stable carbocations for mechanistic studies. chemistry-chemists.com

Future research will likely focus on:

Selective Reactions: Elucidating the reaction mechanisms to control whether this compound acts as a chlorinating agent, a sulfonating agent, or a source of sulfur dioxide.

Novel Transformations: Exploring its reactions with a wider range of organic functional groups to discover new synthetic methodologies.

Superacid Chemistry: Investigating its behavior in combination with strong Lewis acids like antimony pentafluoride to generate new and powerful acidic media.

Advanced Materials and Nanomaterials Derived from this compound Chemistry

The ability of this compound to initiate polymerization is a direct pathway to the creation of advanced materials. The synthesis of polytetrahydrofuran (PTHF), a valuable polyether polyol used in the production of polyurethanes, is a prime example. chemchart.com Future research could expand this application to create a variety of functional polymers with tailored properties by using this compound to initiate the polymerization of different monomers or to create block copolymers.

Another promising, yet largely unexplored, avenue is the use of this compound for the surface functionalization of materials . The high reactivity of the S-Cl bond could be harnessed to chemically modify the surfaces of various substrates, from bulk polymers to nanomaterials like carbon nanotubes and graphene. This could introduce sulfonyl chloride or related sulfur-containing groups onto the material's surface. Such functionalization could be used to:

Alter surface properties like hydrophilicity or reactivity.

Provide anchor points for the subsequent grafting of other molecules.

Create materials with enhanced catalytic activity or selective binding capabilities.

The development of multifunctional initiators based on sulfonyl chlorides for living radical polymerization has led to the synthesis of complex polymer architectures like star polymers. researchgate.net By analogy, this compound could be investigated as a key building block for creating specialized initiators or cross-linking agents for advanced polymer networks and thermosets.

Table 2: Potential Applications in Materials Science

| Application Area | Mechanism | Potential Outcome |

| Polymer Synthesis | Cationic ring-opening polymerization initiator | Novel polyethers, block copolymers, functional polymers |

| Surface Modification | Covalent bonding to surface functional groups | Materials with tailored wettability, adhesion, and catalytic properties |

| Nanomaterial Functionalization | Reaction with carbon nanomaterials or metal oxides | Enhanced dispersibility, new electronic or chemical properties |

Role of this compound in Interdisciplinary Research (e.g., Atmospheric Chemistry, Material Science)

The unique properties of this compound position it as a compound of interest in interdisciplinary research, bridging fields from material science to atmospheric chemistry.

In Material Science , as outlined previously, its role as a polymerization initiator and a surface functionalizing agent is a key area of future research. The ability to precisely control the synthesis of polymers and to tailor the surface chemistry of materials has broad implications for fields ranging from biomedical devices to electronics and coatings.

常见问题

Q. What are the critical safety protocols for handling pyrosulfuryl chloride in laboratory settings?

this compound is highly corrosive and reacts violently with water, releasing toxic HCl gas and sulfur oxides. Key safety measures include:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), tightly sealed goggles, and a lab coat. Use a fume hood to prevent inhalation exposure .

- Ventilation: Ensure negative pressure in work areas to avoid vapor accumulation.

- Emergency Procedures: In case of spills, neutralize with dry inert materials (e.g., sand) before disposal. Avoid water-based cleanup .

Q. What are the standard synthesis routes for this compound, and how can purity be optimized?

this compound is synthesized via:

- Reaction of Chlorosulfuric Acid with SO₃: Control SO₃ stoichiometry to minimize byproducts like sulfuric acid. Purity (>98%) is achieved by fractional distillation under inert atmospheres .

- Alternative Route: Reaction of carbon tetrachloride with sulfur trioxide at 350°C, though this method risks phosgene formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- FT-IR Spectroscopy: Identify characteristic S-O and S-Cl stretching bands (1050–1200 cm⁻¹ and 500–600 cm⁻¹, respectively).

- NMR Spectroscopy: ³⁵Cl NMR can detect impurities like unreacted chlorosulfuric acid.

- Titration: Use aqueous NaOH to quantify free HCl, indicating decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the equilibrium between this compound and its decomposition products?

this compound decomposes into SO₃ and Cl₂ under heat or humidity. Kinetic studies show:

Q. How can computational chemistry models resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in vibrational spectra (e.g., S=O bond stretching frequencies) arise from differing experimental setups. Strategies include:

Q. What strategies mitigate side reactions when using this compound as a sulfonating agent?

Competing hydrolysis and over-sulfonation can reduce yields. Mitigation approaches:

- Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to limit water contact.

- Catalytic Additives: Add MgSO₄ or molecular sieves to scavenge trace moisture.

- Low-Temperature Reactions: Conduct syntheses at −20°C to slow hydrolysis .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability thresholds for this compound?

Variations in impurity profiles (e.g., residual SO₃ or HCl) alter decomposition kinetics. For reproducible results:

Q. How can researchers reconcile discrepancies in toxicity data for this compound?

Toxicity studies often conflate acute exposure (e.g., corneal damage from vapors) and chronic effects (e.g., respiratory sensitization). Standardize assays using:

- In Vitro Models: Human bronchial epithelial cells (BEAS-2B) exposed to controlled vapor concentrations.

- Animal Studies: OECD Guideline 403 for acute inhalation toxicity (LC₅₀ ≈ 500 ppm in rats) .

Methodological Best Practices

Q. What protocols ensure accurate quantification of this compound in reaction mixtures?

Q. How should researchers design experiments to study this compound’s reactivity with phosphorus compounds?

The reaction with white phosphorus (P₄) is explosive. Safe experimental design includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。